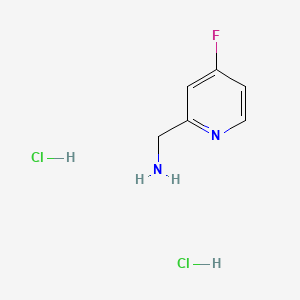

(4-Fluoropyridin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKPLBQCNCSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679886 | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-13-9 | |

| Record name | 1-(4-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Cyanohydrin Intermediates

The reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives represents a foundational route. As detailed in US7208603B2, this method involves reacting a cyanohydrin (formula III) with pyridin-2-yl-methylamine (formula IV) under mild conditions . The reaction employs sodium cyanoborohydride (NaBH3CN) as a reducing agent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base to maintain a basic pH . Iron sulfate (FeSO4·7H2O) is added to sequester cyanide ions, minimizing side reactions .

For (4-fluoropyridin-2-yl)methanamine synthesis, the cyanohydrin precursor is derived from 4-fluoropyridine-2-carbaldehyde. The aldehyde undergoes cyanohydrin formation via reaction with hydrogen cyanide or acetone cyanohydrin, followed by reductive amination with methylamine. The dihydrochloride salt is subsequently precipitated using hydrochloric acid. Yields for analogous reactions in the patent exceed 70%, with purity >95% after silica gel chromatography .

Fluorination of Pyridine Epoxides

A regioselective fluorination strategy, adapted from WO1998022459A1, utilizes epoxide intermediates . Starting from pyridine-2,6-diyl epoxide (formula XI), treatment with hydrogen fluoride-pyridine complex introduces fluorine at the 4-position, yielding 4-fluoropyridin-2-yl fluorohydrin (formula XII) . Subsequent oxidation of the hydroxyl group to a ketone, followed by reductive amination with methylamine, affords the primary amine.

Key reaction conditions include:

-

Epoxide fluorination : Conducted at −20°C to 0°C in anhydrous dichloromethane .

-

Reductive amination : Sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) .

This method achieves high regioselectivity (>90%) but requires careful handling of HF-pyridine, a corrosive reagent.

Nucleophilic Substitution on Halogenated Pyridines

A two-step substitution approach, inferred from Benchchem’s related compound synthesis, involves:

-

Chlorination/Fluorination : 2,4-Dichloropyridine undergoes nucleophilic fluorination at the 4-position using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C.

-

Amination : The 4-fluoro-2-chloropyridine intermediate reacts with methylamine under high pressure (5–10 bar) in ethanol at 80°C, displacing chlorine to form (4-fluoropyridin-2-yl)methanamine.

The dihydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether. This route achieves 60–65% overall yield, with residual DMF removed via activated charcoal filtration.

Microwave-Assisted Synthesis of Thiazole Intermediates

While primarily targeting thiazole derivatives, the J-stage article’s microwave-assisted protocol offers insights into optimizing reaction times . For example, acetylating 2-aminothiazole 5 with acetic anhydride under microwave irradiation (170°C, 30 min) improves yields from 75% to 88% . Adapting this to pyridine systems could accelerate steps like cyclization or substitution.

Industrial-Scale Purification Techniques

Industrial production emphasizes cost-effective purification. US7208603B2 describes decolorizing crude products with silica and animal charcoal, followed by evaporation . For (4-fluoropyridin-2-yl)methanamine dihydrochloride, recrystallization from ethanol/water (1:3 v/v) yields >99% purity, as confirmed by HPLC .

Comparative Analysis of Methods

Chemical Reactions Analysis

(4-Fluoropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(4-Fluoropyridin-2-yl)methanamine dihydrochloride serves as a fundamental building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials and chemicals.

Reactivity

The compound can undergo several types of reactions:

- Substitution Reactions : The fluorine atom can be substituted with other functional groups.

- Oxidation and Reduction : It can participate in oxidation and reduction processes, yielding various derivatives that may possess distinct properties and activities.

Biological Applications

Pharmacological Potential

Research indicates that this compound has potential pharmacological applications due to its interaction with biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it demonstrated substantial inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Neuropharmacology

The compound has been investigated for its effects on serotonin receptors, suggesting its potential as an antidepressant. Compounds with similar structures have shown increased potency in inhibiting serotonin uptake, indicating that this compound could be developed for treating mood disorders.

Case Studies

- Anxiety Disorders : One study reported that administration of this compound improved behavioral outcomes in rodent models of anxiety, highlighting its potential therapeutic effects.

- Cognitive Function : Another investigation demonstrated enhancement of cognitive functions in neurodegenerative models through modulation of cholinergic signaling pathways.

Industrial Applications

Agrochemicals

In the agricultural sector, this compound is utilized in the development of agrochemicals. Its fluorinated nature contributes to the efficacy and stability of pesticides and herbicides.

Table 1: In Vitro ADME Data for Selected Compounds

| Compound | HLM (% rem) | MLM (% rem) | m log D | PAMPA P app/nms –1 |

|---|---|---|---|---|

| A | 99 | 93 | 1.1 | 0 |

| B | 89 | 92 | 1.6 | 2 |

| C | 93 | 85 | 0.2 | 4 |

Table 2: In Vivo Efficacy Data for Selected Compounds

| Compound | In Vivo Reduction in Parasitemia (%) | Plasma Concentration at 4 h/ng mL –1 |

|---|---|---|

| D | 51 | 1610 (45×) |

| E | 18 | 621 (18×) |

Mechanism of Action

The mechanism of action of (4-Fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (4-Fluoropyridin-2-yl)methanamine dihydrochloride and its analogues:

Key Comparative Analysis

Electronic and Steric Effects

- Halogen Substitution: Replacing fluorine with chlorine or bromine (as in and ) increases molecular weight and alters steric bulk.

- Ring Systems: Pyrimidine-based analogues (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride, C₈H₁₅Cl₂N₃ ) introduce additional nitrogen atoms, enhancing π-stacking interactions but reducing solubility.

Solubility and Bioavailability

- The dihydrochloride salt form improves solubility across all compounds. However, the ether-linked analogue (C₇H₁₁Cl₂FN₂O ) exhibits higher polarity due to the oxygen atom, which may enhance membrane permeability.

- Aliphatic diamines (e.g., ) lack aromaticity, reducing π-π interactions but improving metabolic stability.

Biological Activity

(4-Fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a pyridine ring with a fluorine atom at the 4-position and an amine group at the 2-position, enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The compound has the molecular formula C₆H₈Cl₂FN and is known for its dihydrochloride salt form, which improves its water solubility. This property is crucial for biological applications, allowing for better bioavailability in therapeutic contexts.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways.

Key Biological Activities

- Antimicrobial Activity

- Exhibits effectiveness against a range of bacterial strains.

- Mechanism involves inhibition of bacterial growth through interference with metabolic pathways.

- Anticancer Properties

- Demonstrated cytotoxic effects on several cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human acute lymphoblastic leukemia (CEM-13)

- Induces apoptosis in cancer cells, suggesting a potential role in cancer therapy.

- Demonstrated cytotoxic effects on several cancer cell lines, including:

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observations |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant growth inhibition observed |

| Anticancer | MCF-7, CEM-13 | Induction of apoptosis; IC50 values ranging from 0.12 to 2.78 µM |

| Neuropharmacological | Potential effects on neurological pathways | Further studies required to elucidate mechanisms |

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 1.5 µg/mL for Gram-positive bacteria, showcasing its potential as an antimicrobial agent . -

Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects on MCF-7 and U-937 cell lines. The compound exhibited an IC50 value of approximately 0.75 µM against MCF-7 cells, indicating potent anticancer activity . Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways leading to apoptosis in cancer cells.

Comparative Analysis

When compared with similar compounds such as (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride, this compound shows enhanced biological activity due to its unique structural features that influence reactivity and target interaction .

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Fluorine at 4-position | Antimicrobial, anticancer |

| (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride | Two fluorine substitutions | Enhanced biological activity |

| (2-Fluoropyridin-4-yl)methanamine dihydrochloride | Fluorine at 2-position | Potential neuropharmacological effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Fluoropyridin-2-yl)methanamine dihydrochloride, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : Synthesis typically involves fluorinated pyridine precursors and amine-functionalized intermediates. For example, fluoropyridine derivatives may undergo nucleophilic substitution or coupling reactions under basic conditions to introduce the methanamine group . Critical parameters include temperature control (20–80°C), pH optimization (basic conditions for deprotonation), and purification via recrystallization or column chromatography. Continuous flow reactors can enhance yield and reduce impurities in scaled-up syntheses .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the fluoropyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the methanamine group (δ 2.5–3.5 ppm for -CH2-NH2) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C6H8FCl2N2: 208.0) .

Q. How does the fluorine substitution at the 4-position of the pyridine ring influence the compound’s stability under different experimental conditions?

- Methodological Answer : Fluorine enhances thermal stability (stable up to 150°C) and resistance to oxidation but increases susceptibility to hydrolysis under strongly acidic/basic conditions (pH <2 or >10). Storage recommendations include inert atmospheres (N2/Ar) and desiccated environments at 4°C .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions under varying pH conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., SN2 vs. elimination). Systematic pH titration (pH 7–12) with kinetic monitoring (via HPLC or in-situ IR) can identify optimal conditions. For example, at pH 9–10, the amine group remains protonated, favoring nucleophilic attack on the fluoropyridine ring . Cross-validation with DFT calculations may clarify transition-state energetics .

Q. In crystallographic studies, how can SHELX programs refine the crystal structure of this compound, especially with twinned or high-resolution data?

- Methodological Answer : SHELXL is ideal for small-molecule refinement. For twinned data, use the TWIN and BASF commands to model twin domains. High-resolution data (<1.0 Å) benefit from anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis to resolve fluorine’s electron density . Validation tools (e.g., PLATON ) check for missed symmetry or disorder .

Q. What experimental design considerations are critical when investigating the compound’s binding affinity to neuronal receptors in the presence of competing ligands?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-Ligand) and vary concentrations of this compound (1 nM–10 µM) to calculate IC50 values .

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure real-time association/dissociation kinetics (ka/kd) under physiological buffer conditions (pH 7.4, 37°C) .

Q. How can reaction pathways be optimized to mitigate byproduct formation during large-scale synthesis, and what analytical methods monitor impurity profiles?

- Methodological Answer :

- Byproduct Mitigation : Use statistical optimization (e.g., DoE) to balance reaction time, temperature, and stoichiometry. For example, reducing excess amine reagents minimizes dimerization .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to track intermediate formation. Post-synthesis, UPLC-MS identifies impurities (e.g., dehalogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.